N-Stearoylglycine: A Comprehensive Technical Guide to its Physicochemical Properties
N-Stearoylglycine: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
N-Stearoylglycine is a fascinating endogenous lipid molecule that belongs to the class of N-acyl amino acids. It is formed through the formal condensation of the carboxyl group of stearic acid with the amino group of glycine (B1666218).[1][2] As a member of the broader family of bioactive N-acyl amides, N-Stearoylglycine and its counterparts are gaining increasing attention for their roles in cellular signaling and their potential as therapeutic targets.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of N-Stearoylglycine, presents relevant experimental methodologies, and visualizes its biosynthetic pathway.
Core Physicochemical Properties
The physicochemical properties of N-Stearoylglycine are fundamental to understanding its biological function, behavior in various matrices, and for the development of analytical methods. While experimental data for some properties are limited, a combination of experimental and computed values provides a comprehensive profile.
| Property | Value | Source Type |
| Molecular Weight | 341.53 g/mol | Experimental |
| 341.5 g/mol | Computed | |
| Molecular Formula | C₂₀H₃₉NO₃ | - |
| Physical Description | Solid, White to off-white powder | Experimental |
| Melting Point | Not explicitly available | - |
| Water Solubility | 0.00027 g/L | Predicted |
| Solubility in Organic Solvents | Soluble in Dimethyl sulfoxide (B87167) (DMSO) with sonication | Experimental |
| pKa (Strongest Acidic) | 4.05 | Predicted |
| logP (Octanol-Water Partition Coefficient) | 7.1, 6.04 | Predicted |
| CAS Number | 6333-54-6 | - |
Experimental Protocols
Determination of Melting Point
The melting point of N-Stearoylglycine can be determined using a standard capillary melting point apparatus.
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Sample Preparation: A small amount of dry N-Stearoylglycine powder is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a melting point apparatus.
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Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Measurement of Solubility
Aqueous Solubility: Due to its very low predicted water solubility, a shake-flask method followed by a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable.
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Sample Preparation: An excess amount of N-Stearoylglycine is added to a known volume of purified water (e.g., at a specific pH and temperature).
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Equilibration: The suspension is agitated in a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.
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Quantification: The concentration of N-Stearoylglycine in the clear aqueous phase is determined using a validated LC-MS method, with quantification based on a standard curve.
Organic Solvent Solubility: For solvents like DMSO, a serial dilution approach can be used to determine the saturation solubility.
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Stock Solution Preparation: A known amount of N-Stearoylglycine is dissolved in the solvent, potentially with the aid of sonication or gentle warming, to create a concentrated stock solution.
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Observation: The solution is visually inspected for any undissolved particles. If the initial amount dissolves completely, more solute is added incrementally until saturation is reached.
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Quantification: The concentration of the final saturated solution represents the solubility in that solvent at the given temperature.
Determination of pKa
The pKa of the carboxylic acid group in N-Stearoylglycine can be determined by potentiometric titration, though its low water solubility presents a challenge. A co-solvent system or a titration in a biphasic system may be necessary. A general approach is outlined below.[5]
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Sample Preparation: N-Stearoylglycine is dissolved in a suitable solvent mixture (e.g., water-alcohol) or a high pH aqueous solution where it is more soluble in its ionized form.[5]
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
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Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the N-Stearoylglycine is in its ionized form.
Biosynthesis of N-Acyl Glycines
While specific signaling pathways directly activated by N-Stearoylglycine are still under active investigation, the general biosynthetic pathway for long-chain N-acyl glycines has been proposed. This pathway is crucial for understanding the endogenous production and regulation of these lipid mediators.[6][7][8]
There are two primary proposed pathways for the biosynthesis of N-acyl glycines. The major pathway involves the activation of a fatty acid to its acyl-CoA derivative, followed by conjugation with glycine.[6][7]
Caption: Proposed enzymatic pathway for the biosynthesis of N-Stearoylglycine.
This technical guide provides a foundational understanding of the physicochemical properties of N-Stearoylglycine. Further experimental validation of the predicted properties and elucidation of its specific biological targets and signaling pathways will be critical for fully realizing its potential in drug development and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Stearoyl glycine | C20H39NO3 | CID 95070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]
